molecular formula C24H18ClN3O2 B395252 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B395252
M. Wt: 415.9g/mol
InChI Key: RHGIAUDSHVHYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinoline and a quinazolinone moiety

Preparation Methods

The synthesis of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be achieved through both conventional and microwave-induced methods. One common synthetic route involves the condensation of 2-chloro-7-methoxy-3-formylquinoline with 3-amino-4-(phenyldiazenyl) phenol under microwave irradiation. This reaction yields the intermediate compound 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl)-vinyl]-4-(aryldiazenyl) phenol. Subsequent cyclization with chloroacetylchloride and 2-mercapto acetic acid under microwave irradiation produces the target compound .

Chemical Reactions Analysis

2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to bind to DNA with high affinity, inhibiting DNA topoisomerase and displaying cytotoxic and antitumor activities. This binding disrupts the normal function of the enzyme, leading to cell death in rapidly dividing cells .

Comparison with Similar Compounds

2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared to other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of quinoline and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9g/mol

IUPAC Name

2-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H18ClN3O2/c1-30-17-12-11-15-13-19(22(25)26-21(15)14-17)23-27-20-10-6-5-9-18(20)24(29)28(23)16-7-3-2-4-8-16/h2-14,23,27H,1H3

InChI Key

RHGIAUDSHVHYIO-UHFFFAOYSA-N

SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl

Origin of Product

United States

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